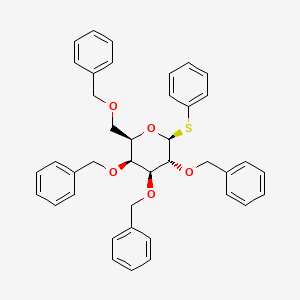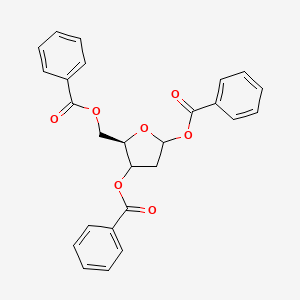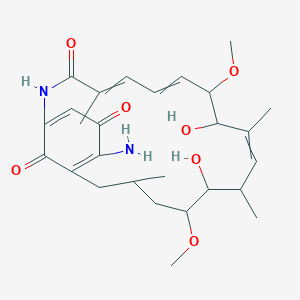
星光红
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Astrophloxine is a chemical compound with the molecular formula C27H33IN2 . It has an average mass of 512.469 Da and a monoisotopic mass of 512.168823 Da . It is also known by other names such as 1,1’-Diethyl-3,3,3’,3’-tetramethylindocarbocyanine iodide .
Molecular Structure Analysis
Astrophloxine’s molecular structure consists of 27 carbon atoms, 33 hydrogen atoms, 2 nitrogen atoms, and 1 iodine atom . The exact arrangement of these atoms contributes to the unique properties of Astrophloxine. However, detailed structural analysis would require advanced techniques like X-ray crystallography or NMR spectroscopy.
科学研究应用
Fullerene Research
Astrophloxine has been used in the study of fullerenes. It has been used to obtain radical anion salts of fullerenes through the reaction with cationic dye . This research has led to the understanding of the suppression of the C60˙− dimerization by π-stacking .
Fluorescence Studies
Astrophloxine is a fluorescent compound that belongs to the xanthylium family. It can be used in fluorescence studies to observe various biological and chemical phenomena.
Membrane Voltage Recordings
1,1’-Dioctadecyl-3,3,3’,3’-tetramethylindocarbocyanine perchlorate, a compound similar to Astrophloxine, is a lipophilic dye used primarily for optical recordings of membrane voltage .
Studies of Membrane Fluidity
This compound is also used for studies of membrane fluidity . It helps in understanding the dynamics and properties of biological membranes.
Staining Neurons
The compound is useful in staining neurons because the stain is relatively nontoxic to cell bodies and the dye is retained in neurons .
Hepatitis C Virus (HCV) Cell Interactions
It can be used to study HCV cell interactions in the HCV entry process .
作用机制
Target of Action
Astrophloxine’s primary targets are antiparallel dimers . These are specific arrangements of molecules where two identical molecules are paired such that their structures are parallel but oriented in opposite directions. In the context of Astrophloxine, it has been found to target antiparallel dimers of aggregated Aβ in brain tissue and cerebrospinal fluid samples of Alzheimer’s disease (AD) mice .
Mode of Action
Astrophloxine interacts with its targets, the antiparallel dimers, by binding to them . This binding is stronger with Aβ dimers than with Aβ monomers
Biochemical Pathways
Given its ability to bind to aggregated aβ, it is likely involved in the biochemical pathways related toamyloidogenesis , which is the production and deposition of insoluble proteins .
Result of Action
The binding of Astrophloxine to antiparallel dimers allows it to be used as a fluorescent imaging probe . It can detect aggregated Aβ in brain tissue and cerebrospinal fluid samples of Alzheimer’s disease (AD) mice . This suggests that Astrophloxine could potentially be used in the diagnosis or study of AD.
属性
IUPAC Name |
1-ethyl-2-[3-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N2.HI/c1-7-28-22-16-11-9-14-20(22)26(3,4)24(28)18-13-19-25-27(5,6)21-15-10-12-17-23(21)29(25)8-2;/h9-19H,7-8H2,1-6H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGRNGKUSEZTBMB-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(C1=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33IN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-2-[3-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)prop-2-enylidene]-3,3-dimethylindole;iodide | |
CAS RN |
14696-39-0 |
Source


|
| Record name | 1,1'-Diethyl-3,3,3',3'-tetramethylindocarbocyanine Iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: How does Astrophloxine interact with amyloid-beta (Aβ) aggregates? What are the downstream effects of this interaction?
A1: Astrophloxine exhibits a high binding affinity for aggregated Aβ, enabling its use as a fluorescent probe for detecting these aggregates in biological samples. [] While the exact binding mechanism isn't fully detailed in the provided research, it suggests that Astrophloxine doesn't disrupt pre-existing Aβ plaques. Instead, its binding allows for visualization and detection of these aggregates, potentially aiding in the diagnosis and study of Alzheimer's disease. []
Q2: Can you describe the self-assembly properties of Astrophloxine and how they are influenced by temperature?
A2: Astrophloxine molecules can self-assemble into hydrogel fibers through π-π interactions. [] This process is temperature-dependent, with the hydrogel structure forming below a melting temperature of 44°C. Above this temperature, the structure destabilizes, leading to a loss of fluorescence and hydrogel properties. Interestingly, this process is reversible; upon cooling, the molecules reassemble, restoring both the structure and fluorescence. [] This thermoresponsive behavior highlights Astrophloxine's potential for applications requiring stimuli-responsive materials.
Q3: What is the significance of Astrophloxine's ability to form radical anion salts with fullerenes?
A3: Astrophloxine can form radical anion salts with fullerenes like C60 and C70. [] In these salts, Astrophloxine acts as a cation, while the fullerenes become negatively charged. The research highlights that π-stacking interactions between Astrophloxine and the fullerenes can influence the dimerization of C60 radical anions. [] This finding provides insights into controlling fullerene aggregation and opens up possibilities for developing novel materials with unique electronic and optical properties.
Q4: What analytical techniques are commonly employed to characterize Astrophloxine and its interactions?
A4: Several techniques are used to study Astrophloxine, including:
- UV-Vis Absorbance and Fluorescence Spectroscopy: These techniques are crucial for analyzing Astrophloxine's optical properties, including its ability to fluoresce upon binding to targets like Aβ aggregates. [, ]
- Calorimetric Profiles: These provide information about the thermal transitions and stability of Astrophloxine-based systems, such as its self-assembled hydrogel. []
- Rheology: This technique helps assess the flow and deformation properties of materials, providing insights into the viscoelastic behavior of Astrophloxine hydrogels. []
- Microscopy (SEM and TEM): Electron microscopy techniques are employed to visualize the morphology and size of Astrophloxine assemblies, such as the fibers formed through self-assembly or ionic interactions. []
- X-Ray Diffraction: This technique provides structural information about Astrophloxine in its different forms, helping researchers understand its arrangement at a molecular level. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)


![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)
![Methyl 5-hydroxy-6-oxo-2-[2-(phenylmethoxycarbonylamino)propan-2-yl]-1-(trideuteriomethyl)pyrimidine-4-carboxylate](/img/structure/B1141188.png)






